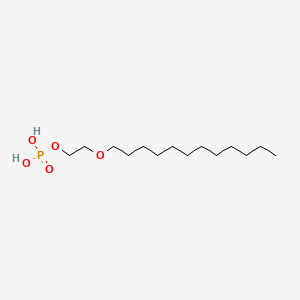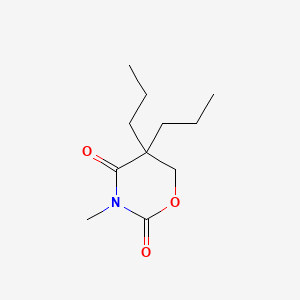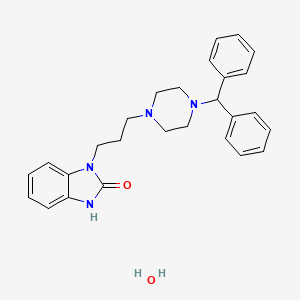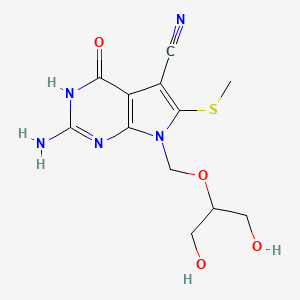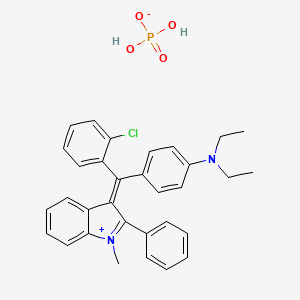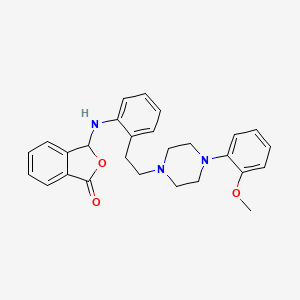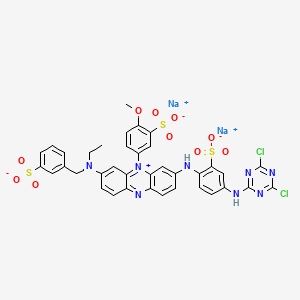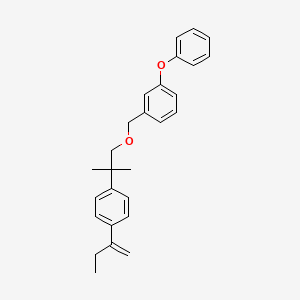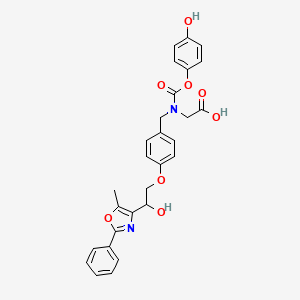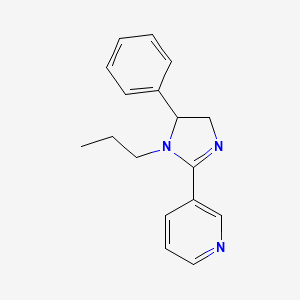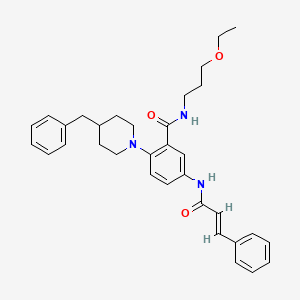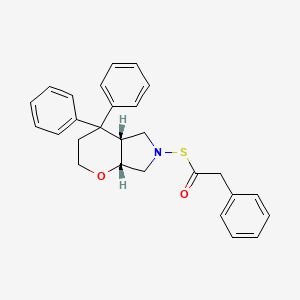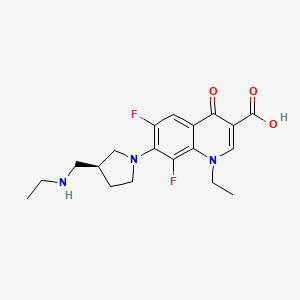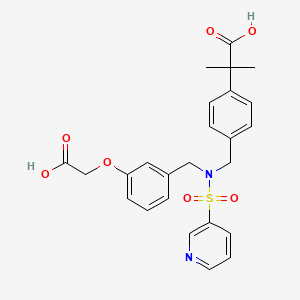
QX28Nxx8UG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of QX28Nxx8UG involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-carboxymethoxybenzyl chloride with pyridine-3-sulfonamide in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-formylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This step requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate.
Final Step: The final step involves the reduction of the formyl group to a methyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors or continuous flow reactors, depending on the scale of production .
Análisis De Reacciones Químicas
Types of Reactions
QX28Nxx8UG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Aplicaciones Científicas De Investigación
QX28Nxx8UG has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of QX28Nxx8UG involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
QX28Nxx8UG can be compared with other similar compounds, such as:
2-(4-(((3-carboxymethoxybenzyl)-N-((pyridin-3-yl)sulfonyl)amino)methyl)phenyl)-2-methylpropionic acid: Similar in structure but with different functional groups.
Pyridine-3-sulfonamide derivatives: Share the sulfonamide group but differ in other structural aspects.
Carboxymethoxybenzyl compounds: Contain the carboxymethoxybenzyl moiety but differ in their overall structure
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Número CAS |
574759-31-2 |
|---|---|
Fórmula molecular |
C25H26N2O7S |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
2-[4-[[[3-(carboxymethoxy)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H26N2O7S/c1-25(2,24(30)31)20-10-8-18(9-11-20)15-27(35(32,33)22-7-4-12-26-14-22)16-19-5-3-6-21(13-19)34-17-23(28)29/h3-14H,15-17H2,1-2H3,(H,28,29)(H,30,31) |
Clave InChI |
JOJLHDZTZBZWSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


